molecular formula C11H11FN2OS B2557800 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3-fluoropyridin-4-yl)methanone CAS No. 2024733-91-1

2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3-fluoropyridin-4-yl)methanone

Cat. No.: B2557800
CAS No.: 2024733-91-1
M. Wt: 238.28
InChI Key: PCJHOEHAZRDBMD-UHFFFAOYSA-N
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Description

2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3-fluoropyridin-4-yl)methanone is a bicyclic heterocyclic compound featuring a sulfur (thia) and nitrogen (aza) atom within a [2.2.1] bicyclo framework. The structure comprises a norbornane-like scaffold fused with a pyridine ring substituted with a fluorine atom at the 3-position. This compound’s unique architecture combines rigidity from the bicyclo system with electronic modulation from the fluoropyridine moiety, making it a candidate for pharmaceutical and materials science applications.

Properties

IUPAC Name

(3-fluoropyridin-4-yl)-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2OS/c12-10-4-13-2-1-9(10)11(15)14-5-8-3-7(14)6-16-8/h1-2,4,7-8H,3,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCJHOEHAZRDBMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CS2)C(=O)C3=C(C=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3-fluoropyridin-4-yl)methanone typically involves multiple steps, starting from readily available precursors. One common approach is to first construct the bicyclic core through a series of cyclization reactions. This can be achieved using a combination of sulfur and nitrogen-containing reagents under controlled conditions. The fluoropyridinyl group is then introduced via a nucleophilic substitution reaction, often using a fluorinated pyridine derivative and a suitable base.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification steps such as crystallization or chromatography would be employed to ensure the final product meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions

2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3-fluoropyridin-4-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the bicyclic ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K₂CO₃).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Research has indicated that 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3-fluoropyridin-4-yl)methanone exhibits a range of biological activities:

Antimicrobial Activity

Studies have shown that compounds with similar structural motifs possess significant antimicrobial properties. For instance, derivatives of bicyclic thiazole compounds have been documented to exhibit antibacterial and antifungal activities, suggesting that the thia-bicyclic structure may confer similar benefits when incorporated into drug design .

Anticancer Potential

Preliminary investigations into the anticancer properties of related compounds indicate that they may inhibit cell proliferation in various cancer cell lines. The presence of the fluorinated pyridine could enhance selectivity towards cancer cells due to its electronic properties, which may affect receptor binding and cellular uptake mechanisms .

Neurological Applications

Given the bicyclic structure's resemblance to known neuroactive compounds, there is potential for investigating its effects on neurological disorders. Compounds with similar frameworks have been explored for their ability to modulate neurotransmitter systems, potentially offering therapeutic avenues for conditions such as depression or anxiety .

Case Studies and Research Findings

  • Antimicrobial Evaluation : A study compared various thiazole derivatives against common bacterial strains, revealing that certain substitutions significantly enhanced antimicrobial activity .
  • Anticancer Screening : Research involving structural analogs showed promising results in inhibiting tumor growth in vitro and in vivo, warranting further investigation into the specific mechanisms of action for 2-Thia-5-azabicyclo[2.2.1]heptan derivatives .
  • Neuropharmacological Studies : Investigations into related bicyclic compounds have suggested potential for modulating GABAergic systems, indicating a need for further exploration of 2-Thia-5-azabicyclo[2.2.1]heptan derivatives in neurological contexts .

Mechanism of Action

The mechanism by which 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3-fluoropyridin-4-yl)methanone exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bicyclic structure allows for specific binding interactions, while the fluoropyridinyl group can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Structural Comparison of Bicyclic Core Systems

The bicyclo[2.2.1]heptane system distinguishes the target compound from analogs with larger or differently fused rings. Key comparisons include:

Compound Name Bicyclo System Heteroatoms Substituents Molecular Weight (g/mol) Key References
Target Compound [2.2.1] 1S, 1N 3-fluoropyridin-4-yl methanone ~252.3 (estimated)
2-Thia-5-azabicyclo[2.2.2]octane derivative [2.2.2] 1S, 1N Methanesulfonyl, piperidinyl ~354.4 (reported)
5-Thia-1-azabicyclo[4.2.0]oct-2-ene derivatives [4.2.0] 1S, 1N Carboxylic acid, methyl ~350–400 (varies)
2-Oxa-5-azabicyclo[2.2.1]heptane-containing API [2.2.1] 1O, 1N Propoxy, isoquinolinyl ~550–600 (estimated)

Key Observations :

  • Heteroatom Influence : Replacement of sulfur with oxygen (e.g., 2-oxa-5-azabicyclo[2.2.1]heptane in ) alters electronic properties, affecting solubility and hydrogen-bonding capacity .
Functional Group Comparisons

The 3-fluoropyridin-4-yl methanone group in the target compound contrasts with substituents in analogs:

  • Fluorine vs. Non-Fluorinated Pyridines: Fluorination at the pyridine 3-position enhances electronegativity and metabolic stability compared to non-fluorinated analogs (e.g., pyrimidinylthio groups in ). This may improve pharmacokinetic properties such as half-life and membrane permeability .
  • Methanone vs. Carbamate/Ester Groups: The methanone linker in the target compound provides a planar, electron-withdrawing motif, whereas carbamate or ester groups (e.g., tert-butyl carbamates in ) introduce bulkier, more flexible spacers .
Crystallographic and Conformational Insights

X-ray data for the [2.2.2] analog () reveals two distinct molecules in the asymmetric unit with nearly identical geometric parameters, suggesting conformational stability in similar bicyclic systems . By extension, the [2.2.1] system likely exhibits predictable spatial arrangements, critical for rational drug design.

Biological Activity

The compound 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3-fluoropyridin-4-yl)methanone is a bicyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C12H12FN2OSC_{12}H_{12}FN_{2}OS, with a molecular weight of approximately 240.29 g/mol. The structure features a bicyclic core which is essential for its biological interactions.

Mechanisms of Biological Activity

Research indicates that compounds with similar bicyclic structures often interact with biological targets such as receptors, enzymes, and transport proteins. The presence of the 3-fluoropyridine moiety may enhance binding affinity and selectivity towards specific targets, potentially leading to increased efficacy in therapeutic applications.

Biological Activity Overview

The biological activity of This compound can be summarized as follows:

Activity TypeDescription
AntimicrobialExhibits antibacterial properties against various strains, similar to carbapenems .
NeuropharmacologicalPotential effects on neurotransmitter systems, possibly influencing GABAergic pathways .
AntitumorPreliminary studies suggest cytotoxic effects on certain cancer cell lines .

Case Studies and Research Findings

  • Antibacterial Activity :
    • A study demonstrated that derivatives of the bicyclic structure exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis, akin to other β-lactam antibiotics such as meropenem .
  • Neuropharmacological Effects :
    • Research involving structurally similar compounds indicated potential modulation of GABA receptors, which could lead to anxiolytic or anticonvulsant effects. This suggests that the compound may have applications in treating neurological disorders .
  • Antitumor Activity :
    • In vitro studies have shown that the compound can induce apoptosis in specific cancer cell lines, indicating potential as an anticancer agent. Further exploration into its mechanism revealed involvement in cell cycle arrest and modulation of apoptotic pathways .

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